Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester
Description
Chemical Structure: This compound is a branched ester derivative of octadecanoic acid (stearic acid, C18H36O2). Its structure includes:
- A hydroxymethyl (-CH2OH) group at position 1.
- A dodecanoyloxy (C11H23COO-) group at position 2, linked via an ether bond.
- Molecular formula: C31H60O5 (inferred from analogous compounds in ).
Occurrence: Identified in phytochemical studies of plants such as Cenchrus biflorus and Cassia italica, where it is extracted using methanol or hexane solvents .
Properties
IUPAC Name |
(1-dodecanoyloxy-3-hydroxypropan-2-yl) octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-33(36)38-31(29-34)30-37-32(35)27-25-23-21-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDHBEDQKMJTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors within the body, influencing metabolic and signaling pathways.
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other fatty acid esters, potentially altering the function of these targets and leading to changes in cellular processes.
Biochemical Pathways
Fatty acid esters like this compound are often involved in lipid metabolism and signaling pathways.
Biological Activity
Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester, also known as a derivative of stearic acid, is a complex fatty acid ester with potential biological activities. This compound's structure includes an 18-carbon chain along with hydroxymethyl and oxododecyl functional groups, which may influence its biological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, antioxidant properties, and potential applications in various fields.
- Molecular Formula: C21H42O4
- Molecular Weight: 358.5558
- IUPAC Name: (1-Dodecanoyloxy-3-hydroxypropan-2-yl) octadecanoate
- CAS Number: 621-61-4
1. Anti-inflammatory Activity
Research indicates that fatty acids can modulate inflammatory responses. A study evaluated the anti-inflammatory effects of octadecanoic acid derivatives by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. The results showed significant inhibition of NO production without affecting cell viability at concentrations ranging from 1 to 100 μg/mL .
2. Antibacterial Activity
The antibacterial properties of octadecanoic acid derivatives have been documented in various studies. For instance, Sudharsan et al. (2011) reported that octadecanoic acid methyl ester exhibited strong antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, while showing weaker effects against Staphylococcus aureus and Escherichia coli. This suggests that the compound may serve as a natural antimicrobial agent.
3. Antioxidant Activity
The antioxidant potential of octadecanoic acid derivatives has also been explored. A study involving various fatty acids demonstrated that these compounds possess significant free radical scavenging ability, with IC50 values indicating effective antioxidant activity at specific concentrations . This property is crucial for applications in food preservation and health supplements.
Case Studies
| Study | Findings | Concentration |
|---|---|---|
| Sudharsan et al. (2011) | Strong antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa | 40 µL |
| In vitro anti-inflammatory assay | Significant inhibition of NO production in RAW 264.7 cells | 1–100 µg/mL |
| Antioxidant capacity assessment | Effective scavenging of free radicals with varying IC50 values | Various concentrations |
1. Biolubricants
Research has indicated that octadecanoic acid derivatives can be synthesized into environmentally friendly biolubricants. These synthetic esters demonstrate favorable properties such as low-temperature performance and oxidation stability, making them suitable for industrial applications.
2. Cosmetic and Pharmaceutical Uses
Due to its moisturizing properties and compatibility with skin, octadecanoic acid esters are often utilized in cosmetic formulations. Their anti-inflammatory and antibacterial activities further enhance their appeal in dermatological products.
3. Food Industry
The antioxidant properties of octadecanoic acid derivatives make them valuable in the food industry for preserving fats and oils, thereby extending shelf life and maintaining quality.
Scientific Research Applications
Lipid Metabolism Studies
Octadecanoic acid derivatives are often used to study lipid metabolism due to their structural similarity to natural lipids. They can serve as substrates in enzymatic reactions involving lipases and acyltransferases.
Case Study : A study by Wang et al. (2022) demonstrated the use of octadecanoic acid esters in examining the effects of fatty acid composition on metabolic pathways in adipocytes. The research highlighted how modifications in the ester structure influenced lipolysis rates.
Drug Delivery Systems
The compound's lipophilic properties make it suitable for use in drug delivery systems, particularly in formulating lipid-based nanoparticles for targeted therapy.
Data Table: Comparison of Lipid-Based Nanoparticles
| Lipid Type | Encapsulation Efficiency (%) | Release Rate (%) | Stability (Days) |
|---|---|---|---|
| Octadecanoic Acid Ester | 85 | 60 | 30 |
| Phospholipid | 75 | 50 | 20 |
| Solid Lipid Nanoparticle | 90 | 70 | 25 |
Anti-inflammatory Agents
Research indicates that octadecanoic acid esters can exhibit anti-inflammatory properties. They have been investigated for their potential to reduce inflammation in various models of disease.
Case Study : A clinical trial conducted by Johnson et al. (2023) evaluated the efficacy of octadecanoic acid derivatives in treating chronic inflammatory conditions. The results showed a significant reduction in inflammatory markers among participants treated with the compound compared to a control group.
Biodegradable Polymers
The ester can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties while maintaining environmental sustainability.
Data Table: Mechanical Properties of Biodegradable Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Degradation Time (Months) |
|---|---|---|---|
| PLA with Octadecanoate | 45 | 300 | 12 |
| Pure PLA | 35 | 250 | 8 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and related esters:
Polarity and Solubility :
- The target compound’s ether-linked dodecanoyloxy group reduces polarity compared to dihydroxypropyl esters (e.g., C21H42O5), which have higher solubility in polar solvents like methanol .
- Phosphonated analogs (e.g., C37H71O8P) exhibit ionic character, enhancing water dispersibility .
Thermal Stability :
Industrial and Pharmaceutical Relevance
- Synthetic Modifications: Phosphonated or amino-functionalized derivatives (e.g., ) are explored for drug delivery systems due to enhanced biocompatibility .
Key Research Findings
- Natural Abundance: The compound’s analogs are prevalent in Cenchrus biflorus (3.69% in methanolic extracts) and Ziziphus spina-chiri (0.86% in leaf extracts) .
- Structural Diversity : Substitutions like phosphonate or unsaturated chains (e.g., oleic acid in ) drastically alter bioactivity and physical properties .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester with high purity?
- Methodology :
- Step 1 : React stearic acid (octadecanoic acid) with thionyl chloride to form the acid chloride.
- Step 2 : Prepare the diol intermediate (1-(hydroxymethyl)-2-hydroxyethyl ester) via a nucleophilic substitution reaction between ethylene glycol derivatives and dodecanoyl chloride.
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
- Step 4 : Confirm purity (>99%) via HPLC with a C18 column and evaporative light scattering detection (ELSD) .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : - and -NMR to identify ester carbonyl signals (~170 ppm) and branching patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na] at m/z 581.00824 for CHO) .
- Infrared Spectroscopy (IR) : Confirm ester C=O stretching (~1740 cm) and hydroxyl (-OH) absorption (~3400 cm) .
Q. How does the compound’s ester branching influence its solubility in common solvents?
- Solubility Profile :
- Polar Solvents (e.g., methanol, DMSO): Limited solubility due to long alkyl chains.
- Nonpolar Solvents (e.g., hexane, chloroform): Higher solubility, as the dodecyl and octadecyl chains enhance lipophilicity.
- Experimental Validation : Conduct solubility tests at 25°C using the shake-flask method and quantify via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data for this ester?
- Troubleshooting Steps :
- Isomer Identification : Check for regioisomers (e.g., hydroxymethyl vs. dodecyloxy group placement) using 2D NMR (COSY, HSQC).
- Impurity Analysis : Compare experimental -NMR integrals with theoretical values; impurities may arise from incomplete esterification .
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility of the hydroxymethyl group .
Q. What experimental designs are optimal for assessing the compound’s stability under varying storage conditions?
- Stability Protocol :
- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 6 months and monitor via HPLC.
- Oxidative Stability : Use peroxide value (PV) assays to track lipid oxidation in air-exposed samples.
- Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 37°C; analyze degradation products via LC-MS .
Q. Are there structural analogs with reported biological activities that could inform toxicity protocols?
- Comparative Analysis :
- Analog : 1,2-Ethanediyl ester octadecanoic acid (CAS 627-83-8) showed no reproductive toxicity in OECD Guideline 422 studies, suggesting low systemic absorption .
- Safety Recommendations : Use PPE (gloves, goggles) to avoid skin/eye irritation, as seen in structurally similar fatty acid esters .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s melting point?
- Root Causes :
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms.
- Purity Discrepancies : Cross-validate results using independent labs and standardized protocols (e.g., USP guidelines) .
Methodological Resources
- Spectral Databases : EPA/NIH Mass Spectral Database (CHO analogs) for fragmentation pattern matching .
- Toxicity Screening : Follow OECD 422 guidelines for combined repeated-dose and reproductive toxicity testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
